4,5-Dimethyl-2-propoxyaniline
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Overview
Description
4,5-Dimethyl-2-propoxyaniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two methyl groups at the 4 and 5 positions and a propoxy group at the 2 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-propoxyaniline typically involves the alkylation of 4,5-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:
4,5-Dimethylaniline+Propyl BromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4,5-Dimethyl-2-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy group and the methyl substitutions on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylaniline: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Propoxyaniline: Lacks the methyl groups at the 4 and 5 positions, affecting its steric and electronic characteristics.
4,5-Dimethyl-2-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group, resulting in different solubility and reactivity.
Uniqueness
4,5-Dimethyl-2-propoxyaniline is unique due to the combined presence of the propoxy group and the methyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-propoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-5-13-11-7-9(3)8(2)6-10(11)12/h6-7H,4-5,12H2,1-3H3 |
InChI Key |
DNQUVHCKRGFGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)N |
Origin of Product |
United States |
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